molecular formula C₄₉H₆₅N₃O₉S B1147436 (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr CAS No. 137143-30-7

(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr

Cat. No.: B1147436
CAS No.: 137143-30-7
M. Wt: 872.12
InChI Key:
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Description

(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr is a complex organic compound with a unique structure that combines elements of urazole, acetyl, phenylsulfonyl, and cholestene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr typically involves multiple steps, starting with the preparation of the cholestene backbone. This is followed by the introduction of the phenylurazole and phenylsulfonyl groups through a series of reactions involving specific reagents and catalysts. The acetylation of the hydroxyl groups is usually achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The phenyl and acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins, enzymes, and other biomolecules, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics such as increased stability, reactivity, or specificity in industrial processes.

Mechanism of Action

The mechanism of action of (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound might inhibit or activate enzymes, alter gene expression, or interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cholestene derivatives and urazole-containing molecules. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.

Uniqueness

What sets (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr apart is its combination of multiple functional groups in a single molecule

Properties

CAS No.

137143-30-7

Molecular Formula

C₄₉H₆₅N₃O₉S

Molecular Weight

872.12

Synonyms

[4aS-[4aα,6α,8aα,8bβ,10aα,11α(1S*,2E,4R*),13aβ,13bα]]-6-(Acetyloxy)-5,6,7,8,8a,8b,10,10a,11,12,13,13a-dodecahydro-11-[2-hydroxy-1,4,5-trimethyl-3-(phenylsulfonyl)-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-8a,10a-dimethyl-2-phenyl-4a,13b-etheno-1H,9H-be

Origin of Product

United States

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